

Application Notes and Protocols for L-371,257 in Rat Models

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Compound of Interest

Compound Name: L-371,257

Cat. No.: B1673725

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Introduction

L-371,257 is a potent, non-peptide, and selective antagonist of the oxytocin receptor (OTR), with a notable affinity for the vasopressin V1a receptor (V1aR)[1][2]. Its limited ability to cross the blood-brain barrier makes it a valuable tool for investigating the peripheral effects of oxytocin and vasopressin signaling[3]. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and underlying signaling pathways of **L-371,257** in rat models, facilitating its effective use in preclinical research.

Data Presentation

L-371,257 Dosage and Administration in Rat Models

Study Focus	Rat Strain	Dosage	Administration Route	Key Findings	Reference
Body Weight Regulation	Fasted Rats	0.5 mg/kg	Intraperitoneal (i.p.) injection	Stimulated significant body weight gain after a single injection and over 6 days of repeated injections.	[1]
Body Weight Regulation	Fasted Rats	1.0 mg/kg	Intraperitoneal (i.p.) injection	A single injection significantly stimulated weight gain.	[1]
Sexual Behavior	Long-Evans Females	1 mg/kg	Intraperitoneal (i.p.) injection	Attenuated the effects of vagocervical stimulation on estrous termination, suggesting a role of peripheral OT receptors.	[4]
Uterine Contractions	Anesthetized Rats	0.55 mg/kg (ED50)	Intravenous (i.v.)	Inhibited oxytocin-induced uterine contractions.	[2]

Pharmacological Profile of L-371,257

Receptor	Affinity (Ki)	Species	Reference
Oxytocin Receptor (Uterine)	19 nM	Rat	[2]
Oxytocin Receptor (Uterine)	4.6 nM	Human	[2]
Vasopressin V1a Receptor (Liver)	3.7 nM	Rat	[1][2]
Vasopressin V1a Receptor (Platelet)	3,200 nM	Human	[2]
Vasopressin V2 Receptor (Kidney)	>10,000 nM	Rat	[2]
Vasopressin V2 Receptor (Kidney)	>10,000 nM	Human	[2]

Experimental Protocols

Protocol 1: Investigation of L-371,257 on Body Weight Regulation in Rats

This protocol is based on the methodology described in studies investigating the effect of **L-371,257** on weight gain[1].

1. Materials:

- **L-371,257**
- Vehicle (e.g., sterile saline, or a solution of DMSO and saline. The original study does not specify the vehicle, so a pilot study to determine optimal solubility and tolerability is recommended).
- Male Sprague-Dawley rats.
- Standard laboratory rat chow.
- Animal scale.
- Syringes and needles for intraperitoneal injection (23-25 gauge).

2. Procedure:

- **Animal Acclimation:** House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow ad libitum access to food and water for at least one week before the experiment.
- **Fasting:** Fast the rats for 6 hours before the administration of **L-371,257**[1].
- **Drug Preparation:** Prepare a stock solution of **L-371,257** in a suitable vehicle. For example, dissolve **L-371,257** in a minimal amount of DMSO and then dilute with sterile saline to the final desired concentration (e.g., 0.5 mg/mL or 1.0 mg/mL). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. Prepare a vehicle control solution with the same concentration of DMSO in saline.
- **Administration:**
 - **Single Injection Study:** Administer a single intraperitoneal injection of **L-371,257** (0.5 mg/kg or 1.0 mg/kg) or vehicle 30-45 minutes before the start of the dark cycle and re-introduction of food[1].
 - **Repeated Injection Study:** Administer daily intraperitoneal injections of **L-371,257** (0.5 mg/kg) or vehicle for 6 consecutive days[1].
- **Data Collection:**
 - Record the body weight of each rat immediately before the injection and at specified time points after food is reintroduced (e.g., 2, 4, 6, and 24 hours for the single injection study, and daily for the repeated injection study).
 - Measure and record food intake at the same time points.
- **Data Analysis:** Analyze the change in body weight and food intake between the **L-371,257**-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: General Intraperitoneal Injection in Rats

This is a general guideline for performing intraperitoneal injections in rats.

1. Restraint:

- Properly restrain the rat to expose the abdomen. This can be done by one person for smaller rats or may require two people for larger animals. The rat should be held securely but without causing distress or compromising its breathing.

2. Injection Site:

- The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

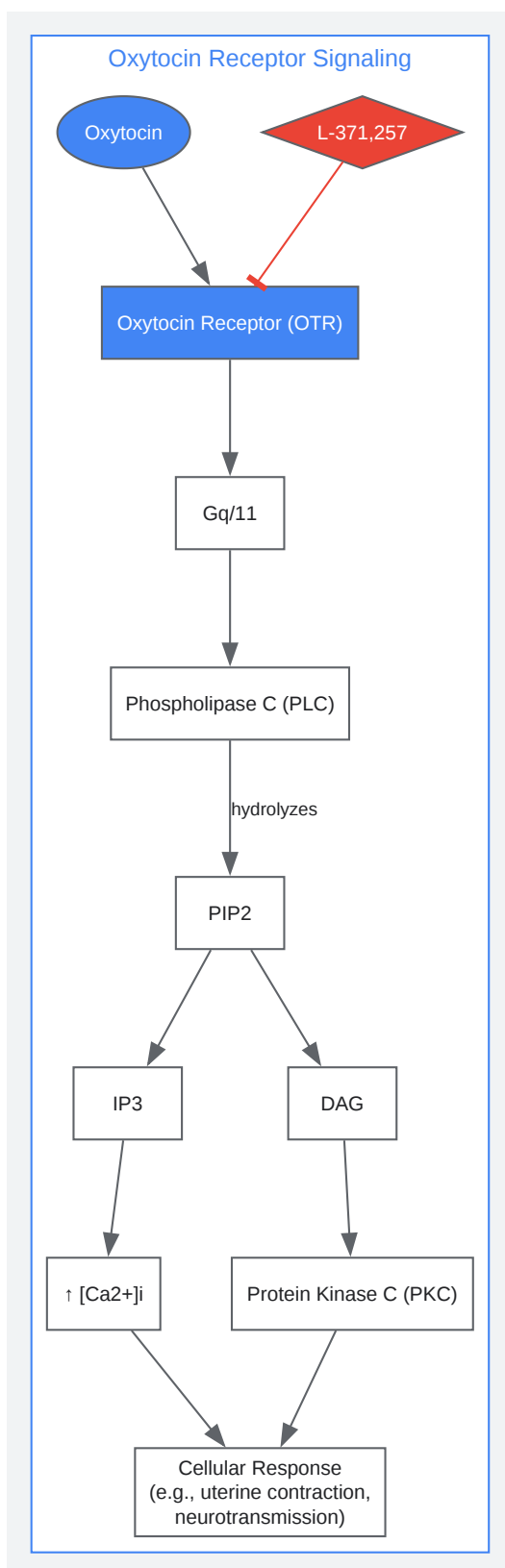
3. Injection Procedure:

- Use a sterile syringe and an appropriately sized needle (e.g., 23-25 gauge).
- Lift the rat's hindquarters slightly to cause the abdominal organs to move cranially.
- Insert the needle at a 15-20 degree angle into the peritoneal cavity.
- Gently aspirate to ensure that the needle has not entered a blood vessel or an organ.
- Slowly inject the solution.
- Withdraw the needle and return the rat to its cage.
- Monitor the animal for any signs of distress or adverse reactions.

Mandatory Visualizations

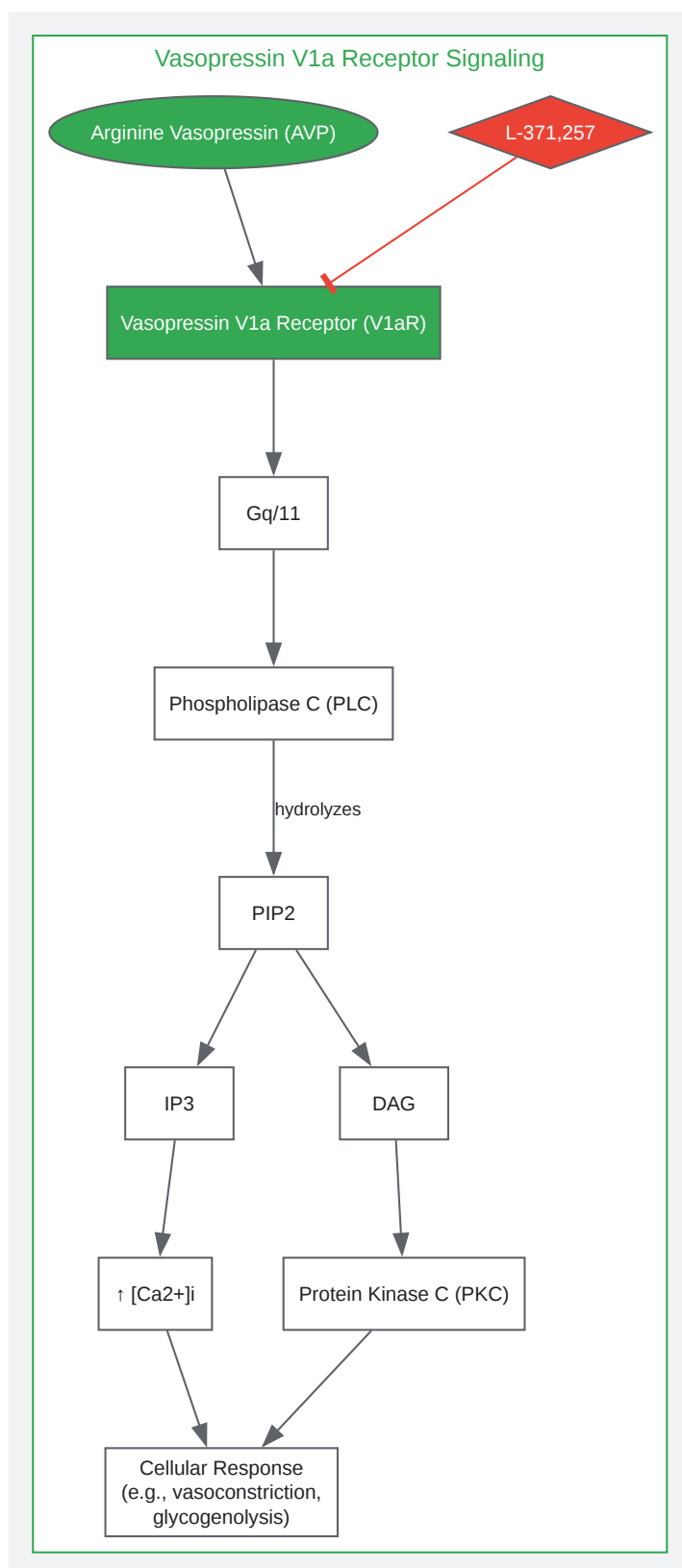
Signaling Pathways

L-371,257 exerts its effects by antagonizing the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR). Both are G-protein coupled receptors (GPCRs) that, upon activation by their respective ligands, initiate intracellular signaling cascades.



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Caption: Antagonistic action of **L-371,257** on the Oxytocin Receptor signaling pathway.



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Caption: Antagonistic action of **L-371,257** on the Vasopressin V1a Receptor signaling pathway.

Experimental Workflow

Caption: A generalized workflow for studying the effects of **L-371,257** on body weight in rats.

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